molecular formula C17H13BrN2O B15075179 1-(4-Bromophenyl)-3-(1-naphthyl)urea CAS No. 86138-45-6

1-(4-Bromophenyl)-3-(1-naphthyl)urea

Cat. No.: B15075179
CAS No.: 86138-45-6
M. Wt: 341.2 g/mol
InChI Key: UVTMXZWZBDRRMD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(1-naphthyl)urea is an organic compound that features a bromophenyl group and a naphthyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(1-naphthyl)urea typically involves the reaction of 4-bromoaniline with 1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(1-naphthyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromophenyl)-3-(1-naphthyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(1-naphthyl)amine
  • 1-(4-Bromophenyl)-3-(2-naphthyl)urea
  • 1-(4-Chlorophenyl)-3-(1-naphthyl)urea

Uniqueness

1-(4-Bromophenyl)-3-(1-naphthyl)urea is unique due to the presence of both a bromophenyl group and a naphthyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Biological Activity

1-(4-Bromophenyl)-3-(1-naphthyl)urea (CAS No. 86138-45-6) is an organic compound characterized by a urea functional group, which is integral to many biologically active molecules. Its structure comprises a bromophenyl group and a naphthyl group attached to the central urea moiety, contributing to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN2OC_{15}H_{14}BrN_{2}O. The presence of the bromine substituent enhances lipophilicity and cellular uptake, potentially increasing its efficacy against target cells. The compound's unique arrangement of aromatic rings enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar urea derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, studies indicate that compounds with urea structures can interact with protein kinases, leading to inhibited cell proliferation .
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties, showing potential against various pathogens due to its structural characteristics .

Synthesis Methods

Various methods have been developed for synthesizing this compound. A notable method involves the nucleophilic addition of amines to isocyanates under mild conditions, which allows for scalability and efficiency in producing urea derivatives .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
SorafenibUrea derivative with multiple aromatic ringsPotent kinase inhibitor for cancer
RegorafenibSimilar urea structure with fluorine substitutionsEffective against various tumors
DonafenibContains a urea moiety and multiple aromatic systemsUsed in targeted cancer therapies
1-(4-Chlorophenyl)-3-(1-naphthyl)ureaChlorine substituent instead of brominePotentially different biological activities

The distinct combination of bromine and naphthyl groups in this compound may confer unique pharmacokinetic and pharmacodynamic properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Cancer Treatment : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Research indicated that this compound showed promising activity against resistant strains of bacteria, comparable to standard antibiotics .

Table: Summary of Biological Activity Studies

Study FocusFindings
Cancer Cell Proliferation InhibitionSignificant inhibition observed in various tumor cell lines
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli

Properties

CAS No.

86138-45-6

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H13BrN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21)

InChI Key

UVTMXZWZBDRRMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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